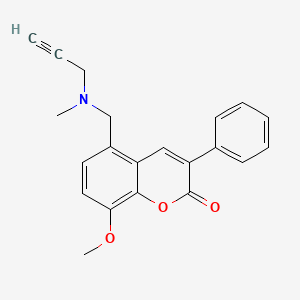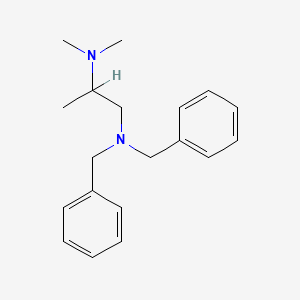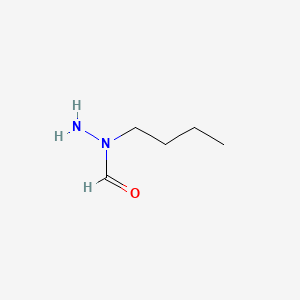
Benz(j)aceanthrylene
Descripción general
Descripción
Benz[j]aceanthrylene is a member of phenanthrenes.
Aplicaciones Científicas De Investigación
Tumor-Initiating Activity
Benz(j)aceanthrylene (B[j]A) has been identified as a potent skin tumor initiator in mice. A study conducted by Nesnow et al. (1993) demonstrated that B[j]A induced papilloma formation in mice, suggesting its significant potency as a tumorigenic agent in animal models. The study highlighted that even low doses of B[j]A resulted in a high percentage of tumor formation in the tested mice (Nesnow et al., 1993).
Genotoxic Potential in Urban Air
B[j]A's presence in urban air and its genotoxic potential have been studied by Lim et al. (2015). The research found B[j]A in air particulate matter in both Stockholm and Limeira, although in lower concentrations compared to other known carcinogens like benzo[a]pyrene. The study showed that even at these lower concentrations, B[j]A exhibited a significant impact on DNA damage, indicating its potential as a contributor to cancer risk associated with air particulate matter (Lim et al., 2015).
Metabolic Activation and Mutagenicity
Research by Newcomb et al. (1993) investigated the metabolic activation and mutagenicity of B[j]A derivatives. They found that certain derivatives of B[j]A showed direct-acting mutagenicity, which decreased with the addition of exogenous metabolic activation. This study provides insight into the complex metabolic pathways and mutagenic potential of B[j]A derivatives (Newcomb et al., 1993).
Cellular Transformation and DNA Adduction
A study conducted by Nesnow et al. (1991) focused on the morphological transformation and DNA adduct formation by B[j]A and its metabolites in mouse embryo fibroblasts. This study contributed to understanding the metabolic activation routes of B[j]A in mammalian cells, revealing that B[j]A is activated through multiple metabolic pathways, leading to DNA damage (Nesnow et al., 1991).
Mecanismo De Acción
Benz[j]aceanthrylene, also known as benz(j)aceanthrylene, is a cyclopenta-fused polycyclic aromatic hydrocarbon . It has a molecular formula of C20H12 and a molecular weight of 252.3093 . This compound has been studied for its strong mutagenic and carcinogenic effects .
Target of Action
The primary targets of benz[j]aceanthrylene are DNA molecules . It interacts with DNA, leading to the formation of DNA adducts . These adducts can interfere with the normal functioning of DNA, leading to mutations and potentially cancer .
Mode of Action
Benz[j]aceanthrylene interacts with its targets through metabolic activation . It is metabolized into reactive intermediates, which then interact with DNA to form adducts . Two major routes of metabolic activation have been identified: the bay-region diol-epoxide route and the cyclopenta-ring oxide route .
Biochemical Pathways
The metabolic activation of benz[j]aceanthrylene involves several biochemical pathways. The compound is first metabolized into dihydrodiols, which are then further metabolized into reactive intermediates . These intermediates can interact with DNA to form adducts . The formation of these adducts can lead to mutations and potentially cancer .
Result of Action
The interaction of benz[j]aceanthrylene with DNA results in the formation of DNA adducts . These adducts can interfere with the normal functioning of DNA, leading to mutations . In some cases, these mutations can lead to the development of cancer .
Action Environment
The action of benz[j]aceanthrylene can be influenced by various environmental factors. For example, the compound has been detected in air particulate matter, suggesting that it can be inhaled and enter the body through the respiratory tract . The concentration of benz[j]aceanthrylene in the environment, as well as the presence of other pollutants, can influence its action, efficacy, and stability .
Safety and Hazards
Benz(j)aceanthrylene is a member of phenanthrenes and has been found to have highly significant carcinogenicity . This was observed in one initiation–promotion study on mouse skin and after intraperitoneal administration to mice . Increases in tumor incidence and/or in the number of tumors per animal were observed in both cases .
Análisis Bioquímico
Biochemical Properties
Benz(j)aceanthrylene plays a significant role in biochemical reactions, particularly in the activation of the DNA damage response. It interacts with various enzymes, proteins, and other biomolecules. For instance, exposure to this compound in HepG2 cells results in the activation of proteins such as γH2AX, pChk1, p53, pp53, and p21 . These interactions indicate that this compound can induce DNA damage and activate cell cycle checkpoints, leading to potential mutagenic and carcinogenic outcomes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In HepG2 cells, it has been shown to significantly reduce cell viability at lower concentrations compared to other polycyclic aromatic hydrocarbons like benzo[a]pyrene . This compound influences cell signaling pathways, gene expression, and cellular metabolism by inducing DNA damage and activating the DNA damage response . This can lead to alterations in cell function and potentially contribute to carcinogenesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and the subsequent activation of the DNA damage response. This compound binds to DNA, causing structural damage that activates proteins such as γH2AX and pChk1 . These proteins play a crucial role in detecting DNA damage and initiating repair processes. Additionally, this compound can inhibit or activate various enzymes involved in cell cycle regulation and apoptosis, further contributing to its mutagenic and carcinogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable and can persist in the environment for extended periods . Over time, its degradation products may also contribute to its overall toxicity. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained DNA damage and activation of the DNA damage response, leading to potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce DNA damage and activate the DNA damage response without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including cell death and carcinogenesis . Threshold effects have been observed, indicating that there is a dose-dependent relationship between this compound exposure and its biological effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . These interactions can affect metabolic flux and alter metabolite levels, contributing to the overall toxicity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, leading to localized effects on cellular function . The distribution of this compound within tissues can also influence its overall toxicity and potential health risks.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
benzo[j]aceanthrylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-7-16-13(4-1)8-10-17-18-11-9-14-5-3-6-15(20(14)18)12-19(16)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKRAISUPBTHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174041 | |
| Record name | Benz(j)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202-33-5 | |
| Record name | Benz[j]aceanthrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(j)aceanthrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(j)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZ(J)ACEANTHRYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844QXH8PK1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does B[j]A interact with DNA to cause mutations?
A: B[j]A requires metabolic activation to exert its genotoxic effects. Research suggests two primary activation pathways: epoxidation at the cyclopenta ring and bay-region diol-epoxide formation. [, , , ] These reactive metabolites can form DNA adducts, primarily with deoxyguanosine and deoxyadenosine, leading to mutations. []
Q2: Which metabolic pathway is considered more significant for B[j]A's mutagenic activity?
A: While both pathways contribute to B[j]A's genotoxicity, studies indicate that cyclopenta-ring oxidation is a major activation route. [, , ] This is supported by the identification of DNA adducts formed by B[j]A-1,2-oxide, the reactive metabolite generated through cyclopenta-ring epoxidation. [, ]
Q3: How does the mutagenic potency of B[j]A compare to other PAHs like benzo[a]pyrene (B[a]P)?
A: B[j]A exhibits significantly higher mutagenic potency compared to B[a]P. Studies have shown that B[j]A induces greater DNA damage and activates DNA damage response pathways at lower concentrations than B[a]P. [] In certain assays, B[j]A requires less metabolic activation for maximal mutagenic response compared to B[a]P, suggesting a more efficient activation mechanism. []
Q4: Which tissues are most susceptible to B[j]A-induced tumor formation?
A: Studies in strain A/J mice have shown that B[j]A is a potent lung tumorigen. [, ]
Q5: What types of mutations in the Ki-ras oncogene are associated with B[j]A exposure?
A: Analysis of lung tumors induced by B[j]A in mice revealed a high proportion of GGT to CGT mutations in codon 12 of the Ki-ras gene. [, ] This mutation pattern differs from that induced by B[a]P, further supporting the distinct metabolic activation pathway of B[j]A. []
Q6: Has B[j]A been detected in environmental samples?
A: Yes, B[j]A has been detected in urban air particulate matter, albeit at lower concentrations compared to B[a]P. []
Q7: What are the implications of B[j]A's presence in the environment for human health?
A: Despite its lower environmental levels, B[j]A's high mutagenic potency raises concerns about its contribution to air pollution-related cancer risks. [] Including B[j]A in cancer risk assessments could significantly increase estimated risks associated with air pollution exposure. []
Q8: What are the major metabolites of B[j]A identified in in vitro and in vivo studies?
A: Numerous metabolites have been identified, including various dihydrodiols, hydroxylated derivatives, and conjugates with sulfate and glucuronic acid. [, , ] The specific metabolites formed can vary depending on the experimental system and species used.
Q9: What is the significance of identifying specific B[j]A metabolites?
A: Identifying and characterizing B[j]A metabolites is crucial for understanding its metabolic activation pathways, detoxification mechanisms, and potential for bioaccumulation. [, ] This information can inform risk assessments and guide the development of strategies to mitigate potential health risks associated with B[j]A exposure.
Q10: What are the future directions for research on B[j]A?
A: Further investigation is needed to fully elucidate the mechanisms underlying B[j]A's genotoxicity, identify susceptible populations, and assess the long-term health consequences of environmental exposure. [] Developing sensitive and specific biomarkers for B[j]A exposure and exploring potential chemoprevention strategies are also important areas for future research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


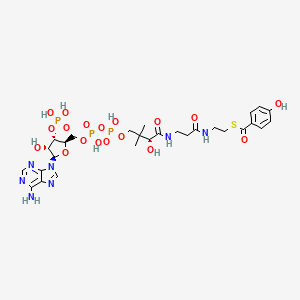
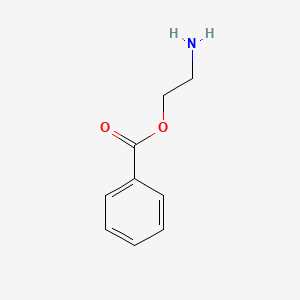
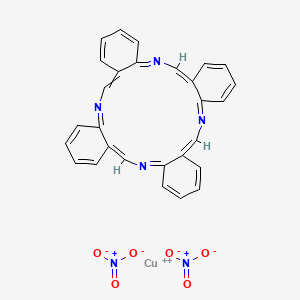
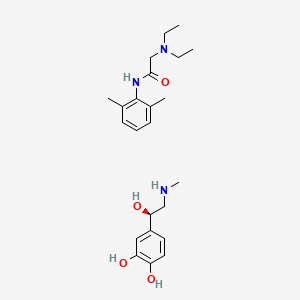

![4-Chlorophenol;5-methyl-2-propan-2-ylcyclohexan-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/no-structure.png)
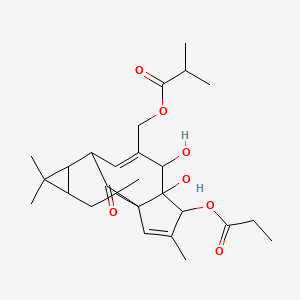
![7-[(1R,2R,3R)-3-Hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1221963.png)
